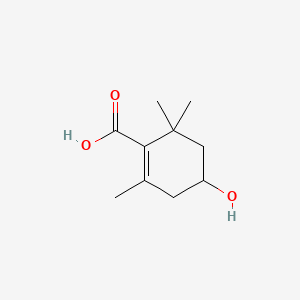

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a monoterpenoid compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is found naturally in the herbs of Salvia dugesii . It is known for its crystalline form and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources such as Salvia dugesii, followed by purification processes to achieve the desired purity levels. The compound is often stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carboxylic acid moiety play crucial roles in its reactivity and biological activity. The compound can modulate various biochemical pathways, potentially leading to its observed effects in biological systems .

Comparison with Similar Compounds

4-Hydroxy-2,6,6-trimethyl-1-cyclohexene: A closely related compound with similar structural features.

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid methyl ester: A derivative with a methyl ester group instead of the carboxylic acid.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its natural occurrence in Salvia dugesii also adds to its uniqueness compared to synthetic analogs .

Biological Activity

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid (CAS No: 62218-55-7) is a monoterpenoid compound primarily isolated from various plant sources, including Salvia dugesii. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H16O3

- Molecular Weight : 184.24 g/mol

- Structure : The compound features a cyclohexene ring with hydroxyl and carboxylic acid functional groups, contributing to its biological activity.

Sources and Isolation

This compound is primarily obtained from the extraction of plant materials. It has been identified as a metabolite in various herbal species, particularly within the Salvia genus. The isolation methods typically involve solvent extraction followed by chromatographic techniques to purify the compound for further study .

Antioxidant Properties

One of the most significant biological activities attributed to this compound is its antioxidant capacity. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with various diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory activities. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Antimicrobial Activity

This compound has also shown antimicrobial properties against various bacterial strains. In vitro studies reveal its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in its structure plays a crucial role in neutralizing free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Gene Expression Modulation : Some studies suggest that it can modulate gene expression related to oxidative stress and inflammation pathways .

Study on Antioxidant Activity

A study published in Food Chemistry evaluated the antioxidant activity of various terpenoids, including this compound. The results indicated that it significantly reduced lipid peroxidation in cellular models compared to controls .

Anti-inflammatory Research

In a controlled trial assessing anti-inflammatory effects in animal models of arthritis, administration of this compound led to a marked decrease in swelling and pain indicators. Histological analysis showed reduced infiltration of inflammatory cells in treated subjects .

Antimicrobial Efficacy Study

A recent microbiological study tested the antimicrobial effects of several plant-derived compounds against common pathogens. This compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing natural preservatives or therapeutic agents .

Properties

IUPAC Name |

4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNNCUQICIFEOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid in saffron?

A1: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid (HTCC) is a precursor to safranal, the primary volatile compound responsible for saffron's characteristic aroma and color. Research suggests that HTCC is present in considerable amounts in saffron, especially when extracted using milder techniques like ultrasound-assisted extraction (USE) []. Interestingly, the amount of HTCC in stored saffron decreases over time, while safranal levels remain relatively stable []. This suggests a potential conversion of HTCC to safranal during storage.

Q2: Has 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid been found in other plants?

A2: Yes, 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid has been isolated from the fruits of Gardenia jasminoides form. grandiflora (Lour.) Makino []. This finding suggests a broader distribution of this compound in the plant kingdom and opens avenues for further research into its potential biological activities and applications.

Q3: Are there analytical methods available to quantify 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid in plant material?

A3: Researchers have successfully quantified HTCC in saffron samples using gas chromatography techniques []. This method allows for the simultaneous measurement of both safranal and HTCC, providing valuable insights into their relative abundance and potential interconversion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.